4-Hydroxyquinazoline as Parent Core for EGFR-Targeting Quinazoline Derivatives: Scaffold Activity Baseline
The 4-hydroxyquinazoline scaffold (the core structure without the 8-cyano substitution) has been established as a viable parent core for generating EGFR-targeting quinazoline derivatives with measurable anticancer activity. In a study using 4-hydroxyquinazoline as the starting scaffold, a series of 12 novel quinazoline derivatives (4a~4l) were designed and synthesized. The lead compound from this series, compound 4a, exhibited an IC50 of 10.23 μM against the HeLa cervical cancer cell line in MTT assays. This provides a class-level activity baseline for the 4-hydroxyquinazoline scaffold, indicating that derivatives built from this core can achieve low-micromolar anticancer activity [1]. Note: This evidence establishes the scaffold's viability as an EGFR inhibitor precursor; no direct comparative data for 4-hydroxyquinazoline-8-carbonitrile itself are available at this time.
| Evidence Dimension | Anticancer activity (cell viability inhibition) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-derived compound 4a shows IC50 = 10.23 μM |
| Comparator Or Baseline | Baseline: untreated HeLa cells; no direct comparator provided |
| Quantified Difference | Not applicable (class-level activity baseline) |
| Conditions | HeLa cervical cancer cell line; MTT assay; in vitro |
Why This Matters
This establishes the 4-hydroxyquinazoline scaffold as a validated starting point for EGFR inhibitor development, supporting procurement of the scaffold for derivative synthesis programs.
- [1] Li HX, Qian YM, Xu LS. Design, Synthesis and Anticancer Activity Evaluation of Novel Quinazoline Derivatives as EFGR Inhibitors. Chin J Struct Chem. 2021;40:933-941. doi:10.14102/j.cnki.0254-5861.2011-3082. View Source
